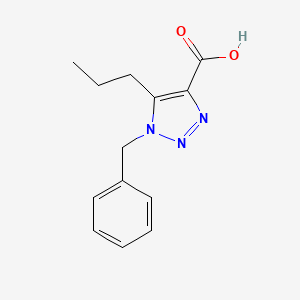

1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of 1,2,3-triazoles, characterized by a five-membered ring containing three nitrogen atoms, imparts significant stability and reactivity, making them valuable in synthetic chemistry.

Vorbereitungsmethoden

The synthesis of 1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Click Chemistry: The most common method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry”. This reaction involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors. For this compound, benzyl azide and propyl acetylene are commonly used.

Reaction Conditions: The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water, at room temperature or slightly elevated temperatures. The copper(I) catalyst can be generated in situ from copper(II) sulfate and sodium ascorbate.

Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired this compound in high yield and purity.

Analyse Chemischer Reaktionen

1-Benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, specific solvents, and controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazoline derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Biology: In biological research, 1,2,3-triazoles are used as probes to study enzyme activity, protein interactions, and cellular processes. They can be tagged with fluorescent or radioactive labels for imaging and tracking purposes.

Industry: In the industrial sector, 1,2,3-triazoles are used as corrosion inhibitors, stabilizers for polymers, and intermediates in the synthesis of agrochemicals and dyes.

Materials Science: The stability and reactivity of 1,2,3-triazoles make them useful in the development of new materials, such as polymers, coatings, and nanomaterials.

Wirkmechanismus

The mechanism of action of 1-benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Pathways Involved: The compound can affect various cellular pathways, such as signaling cascades, metabolic pathways, and gene expression. These effects can result in changes in cell proliferation, apoptosis, and immune responses.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other 1,2,3-triazole derivatives, such as 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and 1-propyl-1H-1,2,3-triazole-4-carboxylic acid, share similar structural features but differ in their substituents.

Uniqueness: The presence of both benzyl and propyl groups in this compound imparts unique physicochemical properties, such as increased lipophilicity and enhanced biological activity. These features make it a valuable compound for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

1-Benzyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry, agriculture, and materials science. The unique structure of 1,2,3-triazoles contributes to their stability and reactivity, which is advantageous for various applications.

- Molecular Formula : C13H15N3O2

- CAS Number : 1266820-35-2

- Molecular Weight : 245.28 g/mol

Synthesis

The synthesis of this compound typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method known as "click chemistry." This involves the reaction of benzyl azide and propyl acetylene under specific conditions to form the triazole ring.

Antimicrobial Activity

Research indicates that derivatives of 1-benzyl-1,2,3-triazoles exhibit varying degrees of antimicrobial activity. For example:

- Antibacterial Testing : Studies have shown that this compound demonstrates selective inhibition against certain pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 µg/mL to 400 µg/mL .

| Pathogen | Inhibition Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 - 400 |

| Escherichia coli | 50 - 400 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Compounds derived from triazoles have shown varying degrees of free radical scavenging activity. Specifically, some derivatives exhibited significant DPPH-scavenging ability, indicating their potential as antioxidant agents .

Anticancer Activity

The potential anticancer properties of triazole derivatives are under investigation. Preliminary studies suggest that certain structural modifications could enhance their efficacy against various cancer cell lines. For instance, compounds with specific substituents have shown promising antiproliferative effects in vitro .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Modulation of Cellular Pathways : It can influence signaling pathways and gene expression related to cell proliferation and apoptosis.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several triazole derivatives against human pathogenic bacteria. The results indicated that compounds similar to 1-benzyl-5-propyl exhibited weak to moderate inhibition against S. aureus, suggesting that structural modifications could enhance their activity against resistant strains .

Evaluation of Antioxidant Properties

In another study focusing on antioxidant activities, various triazole derivatives were tested for their DPPH-scavenging ability. The findings highlighted that while some compounds showed significant antioxidant capacity, others were less effective. This variability underscores the importance of structural features in determining biological activity .

Eigenschaften

IUPAC Name |

1-benzyl-5-propyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-6-11-12(13(17)18)14-15-16(11)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXZDFVIKIFOBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.